1-(~2~H)Ethynyl(~2~H_5_)benzene

Catalog No.
S804352
CAS No.
25837-47-2
M.F
C8H6
M. Wt
108.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(~2~H)Ethynyl(~2~H_5_)benzene

CAS Number

25837-47-2

Product Name

1-(~2~H)Ethynyl(~2~H_5_)benzene

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2-deuterioethynyl)benzene

Molecular Formula

C8H6

Molecular Weight

108.17 g/mol

InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1D,3D,4D,5D,6D,7D

InChI Key

UEXCJVNBTNXOEH-HLGHPJLRSA-N

SMILES

Array

Canonical SMILES

C#CC1=CC=CC=C1

Isomeric SMILES

[2H]C#CC1=C(C(=C(C(=C1[2H])[2H])[2H])[2H])[2H]

The exact mass of the compound Phenylacetylene-d6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylacetylene-d6 (1-(~2~H)Ethynyl(~2~H_5_)benzene) is the fully deuterated isotopologue of phenylacetylene, featuring a >98 atom % D isotopic purity. As a terminal aromatic alkyne, it serves as a critical labeled precursor for mechanistic elucidation, quantitative mass spectrometry, and advanced spectroscopic tracking. The complete substitution of all six protons with deuterium yields a distinct M+6 mass shift and alters its physical density to 0.984 g/mL at 25 °C, compared to 0.930 g/mL for the unlabeled baseline . These properties make it a highly specific procurement choice for laboratories requiring unambiguous isotopic differentiation without the background interference common to partially labeled or unlabeled analogs[1].

Substituting Phenylacetylene-d6 with unlabeled phenylacetylene or partially deuterated variants (such as phenylacetylene-d1) compromises data integrity in high-resolution mechanistic and quantitative studies. Unlabeled phenylacetylene provides no mass shift or vibrational separation, rendering it ineffective for tracing reaction pathways . While phenylacetylene-d1 tracks the terminal acetylenic position, it leaves the aromatic ring indistinguishable from the background. In mass spectrometry, the +1 Da shift of the -d1 variant frequently overlaps with the natural 13C isotopic envelope, introducing severe quantification errors [1]. Procurement of the fully deuterated -d6 variant guarantees a +6 Da mass shift and complete 1H NMR silence, making it strictly non-interchangeable for rigorous internal standardization and complex catalytic mapping.

Mass Spectrometry Shift and Isotopic Resolution

In quantitative mass spectrometry, Phenylacetylene-d6 provides an M+6 mass shift, whereas phenylacetylene-d1 provides only an M+1 shift . This 5 Da difference allows the -d6 variant to completely escape the natural 13C isotopic envelope of the target analyte.

Evidence DimensionMass shift (Da)
Target Compound Data+6 Da (M+6)
Comparator Or BaselinePhenylacetylene-d1 (+1 Da)
Quantified Difference5 Da greater mass separation
ConditionsMS ionization and isotope dilution assays

A +6 Da shift eliminates false positives from natural abundance isotopes, ensuring high-precision quantification in complex matrices.

Volumetric Dispensing and Stoichiometric Precision

The complete deuteration of the molecule significantly alters its liquid density. Phenylacetylene-d6 exhibits a density of 0.984 g/mL at 25 °C, compared to 0.930 g/mL for unlabeled phenylacetylene . This ~5.8% increase necessitates adjustments in volumetric dispensing.

Evidence DimensionLiquid density at 25 °C
Target Compound Data0.984 g/mL
Comparator Or BaselineUnlabeled Phenylacetylene (0.930 g/mL)
Quantified Difference0.054 g/mL higher density (~5.8% increase)
ConditionsStandard laboratory conditions (25 °C)

Process engineers and bench chemists must adjust volumetric dispensing protocols to maintain exact molar equivalents in sensitive catalytic reactions.

Spectroscopic Background Suppression (1H NMR)

At ≥98 atom % D isotopic purity, Phenylacetylene-d6 suppresses the strong 1H NMR multiplets typically observed at 7.3-7.5 ppm and 3.0 ppm for unlabeled phenylacetylene[1]. This results in a >98% reduction in background proton resonance.

Evidence DimensionResidual 1H NMR signal intensity
Target Compound Data<2% residual proton signal
Comparator Or BaselineUnlabeled Phenylacetylene (~100% signal)
Quantified Difference>98% reduction in background proton resonance
Conditions1H NMR spectroscopy in deuterated or non-deuterated solvents

Enables the unambiguous detection of trace proton transfers or intermediate formations during complex catalytic cycles without starting material interference.

Quantitative Mass Spectrometry and Isotope Dilution

Utilizing the M+6 mass shift to serve as an unambiguous internal standard for the quantification of aromatic alkynes in complex chemical or environmental matrices, directly bypassing the natural 13C isotopic envelope .

Mechanistic Elucidation in Catalytic Cross-Coupling

Tracing the fate of both the terminal alkyne and the aromatic ring during Sonogashira couplings or C-H activation pathways. The complete 1H NMR silence of the starting material allows researchers to track proton transfers from co-catalysts or solvents without signal overlap [1].

High-Precision Stoichiometric Synthesis

Employing the compound in highly sensitive catalytic screening where the exact molar equivalents must be maintained. The ~5.8% higher density compared to unlabeled phenylacetylene requires specific volumetric adjustments to ensure reproducibility in mainstream laboratory workflows .

XLogP3

2.5

Exact Mass

108.0846106671 Da

Monoisotopic Mass

108.0846106671 Da

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Wikipedia

1-(~2~H)Ethynyl(~2~H_5_)benzene

Dates

Last modified: 04-14-2024

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